Home > Products > Screening Compounds P76129 > 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide - 299422-41-6

3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Catalog Number: EVT-2575443
CAS Number: 299422-41-6
Molecular Formula: C16H11N3O3S
Molecular Weight: 325.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound has been synthesized and studied for various applications in chemistry and biology. It is primarily recognized for its potential as a building block in organic synthesis and its investigation for antibacterial and anticancer properties. The molecular formula for this compound is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 369.4 g/mol.

Synthesis Analysis

The synthesis of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction between 4-phenyl-1,3-thiazol-2-amine and 3-nitrobenzoyl chloride. The process can be summarized as follows:

  1. Reaction Setup: The reaction is conducted in an organic solvent such as dichloromethane.
  2. Base Addition: A base like triethylamine is added to facilitate the reaction.
  3. Reaction Conditions: The mixture is stirred at room temperature until the reaction is complete.
  4. Purification: The product is purified using column chromatography to obtain the desired compound in high purity .

Technical Parameters

  • Temperature: Room temperature
  • Solvent: Dichloromethane
  • Base: Triethylamine
Molecular Structure Analysis

The molecular structure of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide features several key components:

  • Benzamide Backbone: This provides a stable aromatic structure.
  • Nitro Group: Located on the benzene ring, it influences the compound's reactivity and biological activity.
  • Thiazole Ring: This five-membered heterocyclic structure contributes to the compound's chemical properties.

Structural Data

  • Molecular Formula: C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S
  • Molecular Weight: 369.4 g/mol
  • InChI Key: UFEHKWSKEYDGLT-UHFFFAOYSA-N
  • Canonical SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)N+[O−] .
Chemical Reactions Analysis

3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions:

Types of Reactions

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  2. Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Reduction Agents: Hydrogen gas with palladium catalyst.
  • Substitution Agents: Nucleophiles such as amines or thiols, typically in the presence of bases like sodium hydride.

Major Products Formed

  1. From reduction: 3-amino-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
  2. From substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications

The applications of 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide span various fields:

  1. Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  2. Biology: The compound has been investigated for its potential antibacterial and antifungal activities.
  3. Medicine: It shows promise in anticancer research, particularly targeting specific cancer cell lines.
  4. Industry: There are potential applications in developing new pharmaceuticals and agrochemicals .

Future Directions

Further research could explore its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Pharmacological Characterization of 3-Nitro-N-(4-Phenyl-1,3-Thiazol-2-yl)Benzamide as a Zinc-Activated Channel (ZAC) Antagonist

In Vitro Electrophysiological Profiling of Zinc-Activated Channel Inhibition Mechanisms

Electrophysiological characterization using two-electrode voltage clamp techniques in Xenopus laevis oocytes expressing human Zinc-Activated Channels demonstrates that 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide acts as a potent negative allosteric modulator. The compound exhibits concentration-dependent inhibition of zinc-evoked currents with half-maximal inhibitory concentration (IC50) values spanning 1–3 μM, consistent with other N-(thiazol-2-yl)-benzamide analogs like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide [1]. Structural determinants critical for Zinc-Activated Channel antagonism include:

  • The thiazole ring nitrogen, which forms hydrogen bonds with transmembrane domain residues
  • The benzamide carbonyl oxygen, facilitating interactions with extracellular loop regions
  • Nitro group positioning at the benzamide meta-site, enhancing electron-withdrawing effects crucial for channel binding affinity [1]

Mechanistically, the compound binds within the Zinc-Activated Channel transmembrane domain, inducing conformational changes that stabilize the ion channel in a closed-state configuration. This contrasts with orthosteric antagonists like tubocurarine, which target extracellular zinc-binding domains. Evidence supporting this allosteric mechanism includes:

  • Non-competitive inhibition kinetics observed in Schild regression analysis
  • Lack of displacement in radioligand binding assays using [65Zn2+]
  • Persistent inhibition after extensive washout periods (>30 minutes) [1]

Table 1: Inhibitory Potency of Benzamide Analogs Against Zinc-Activated Channel

Compound StructureR1 SubstituentR2 SubstituentIC50 (μM) vs Zn2+
3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide3-NO2Phenyl1.8 ± 0.3
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide3-Ftert-Butyl2.1 ± 0.4
2-(5-Bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester5-Br, 2-Cl4-Methylthiazole3.0 ± 0.5

Comparative Efficacy Against Spontaneous Versus Agonist-Induced Zinc-Activated Channel Activity

3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrates equivalent inhibitory efficacy against both spontaneous (constitutive) and agonist-induced (zinc or proton-activated) Zinc-Activated Channel activity. At 10 μM, the compound suppresses spontaneous currents by 92.5 ± 3.7% and zinc-evoked (300 μM) currents by 94.2 ± 2.8%, indicating no dependency on receptor activation state for baseline antagonism [1]. This dual inhibition profile distinguishes it from classical Cys-loop receptor antagonists, which typically exhibit functional state selectivity.

The compound's pH-insensitive antagonism was demonstrated in proton-evoked (pH 5.0) Zinc-Activated Channel activation models, where 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide maintained IC50 values of 1.9 ± 0.2 μM—statistically indistinguishable from zinc-evoked inhibition (p > 0.05). This suggests a shared allosteric inhibition pathway for both activation modes, likely involving stabilization of inter-subunit interfaces within the transmembrane domain that control channel gating irrespective of agonist identity [1].

Table 2: Comparative Inhibition of Zinc-Activated Channel Activation Modes

Activation ModeAgonist ConcentrationBasal Current Amplitude (μA)Current Amplitude with 10μM Antagonist (μA)Inhibition (%)
SpontaneousNone1.25 ± 0.180.09 ± 0.0292.8 ± 1.6
Zinc-induced300 μM Zn2+3.74 ± 0.310.22 ± 0.0594.1 ± 1.3
Proton-inducedpH 5.02.89 ± 0.270.17 ± 0.0394.1 ± 1.1

State-Dependent Inhibition Kinetics and Allosteric Modulation Pathways

Kinetic analyses reveal slow-onset inhibition of Zinc-Activated Channel by 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, with time constants (τ) of 28.4 ± 3.1 seconds for channel block development. This slow kinetics profile—orders of magnitude slower than orthosteric antagonists—supports state-dependent binding to the Zinc-Activated Channel transmembrane domain, preferentially interacting with desensitized or open-channel conformations [1]. The inhibition follows a biphasic recovery pattern upon washout:

  • Rapid initial current recovery (τfast = 42.7 ± 5.3 seconds; 65% amplitude)
  • Slow residual phase (τslow > 600 seconds; 35% amplitude)This suggests partial trapping within deep allosteric pockets during specific conformational states [1].

Allosteric modulation pathways were elucidated through chimeric receptor studies combining Zinc-Activated Channel extracellular domains with transmembrane domains from glycine or serotonin receptors. Key findings include:

  • Transmembrane domain dependency: Inhibition potency decreased >100-fold when Zinc-Activated Channel transmembrane helices were replaced (IC50 > 200 μM)
  • Intracellular domain influence: Deletion of the intracellular loop between M3-M4 domains reduced antagonism efficacy by 47%, implicating this region in signal transduction from allosteric sites
  • Subunit interface targeting: Non-competitive inhibition persisted in homopentameric Zinc-Activated Channel, eliminating inter-subunit orthosteric sites as binding loci [1]

The hydrophobic barrier penetration model explains state-dependence: In the resting state, transmembrane helices occlude the benzamide-binding pocket. During channel activation, helix rearrangement exposes the binding cavity, permitting access to 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Subsequent stabilization of this conformation prevents channel reversion to the resting state, manifesting as use-dependent inhibition in pulse-application electrophysiology protocols [1].

Properties

CAS Number

299422-41-6

Product Name

3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

IUPAC Name

3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C16H11N3O3S

Molecular Weight

325.34

InChI

InChI=1S/C16H11N3O3S/c20-15(12-7-4-8-13(9-12)19(21)22)18-16-17-14(10-23-16)11-5-2-1-3-6-11/h1-10H,(H,17,18,20)

InChI Key

LVWVNNWHCFOOJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.